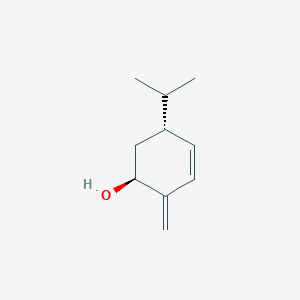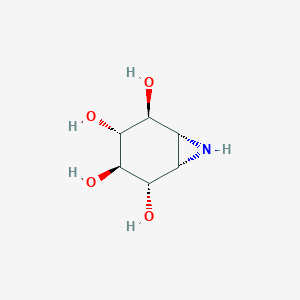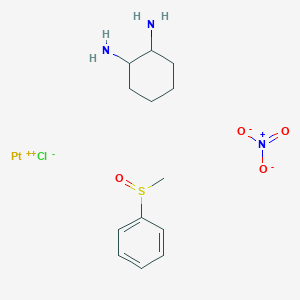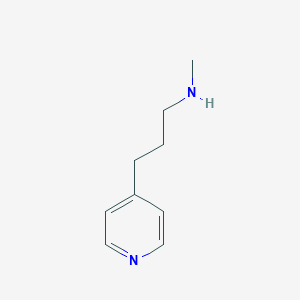
Echmohh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Echmohh is a naturally occurring compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the family of compounds known as alkaloids, which are commonly found in plants and have a wide range of biological activities. This compound has been found to possess a number of interesting properties that make it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of echmohh is not yet fully understood, but it is thought to work by interacting with various cellular pathways and signaling molecules. It has been shown to inhibit the activity of certain enzymes and to modulate the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to have a number of interesting biochemical and physiological effects. It has been shown to reduce inflammation in a variety of experimental models, and to have anti-cancer activity in vitro and in vivo. It has also been found to modulate the immune system, and to have potential applications in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of echmohh is its relatively low toxicity, which makes it a promising candidate for further investigation as a potential therapeutic agent. However, one of the limitations of this compound is its limited availability, which can make it difficult to obtain for use in laboratory experiments.
Direcciones Futuras
There are a number of promising directions for future research on echmohh. Some potential areas of investigation include its use in combination with other drugs or therapies, its potential as a preventative agent for certain diseases, and its ability to modulate the gut microbiome. Additionally, further research is needed to better understand the mechanisms of action of this compound and to identify potential side effects or limitations of its use.
Conclusion:
In conclusion, this compound is a naturally occurring compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has a wide range of biological activities, including anti-inflammatory and anti-cancer effects, and has been found to modulate the immune system. While there are limitations to its use in laboratory experiments, this compound remains a promising candidate for further investigation as a potential therapeutic agent.
Métodos De Síntesis
Echmohh can be isolated from a variety of plant sources, including the bark and leaves of certain trees. However, the most common method for obtaining this compound is through chemical synthesis. This involves the use of a series of chemical reactions to create the compound in a laboratory setting.
Aplicaciones Científicas De Investigación
Echmohh has been the subject of a number of scientific studies, with researchers investigating its potential applications in a variety of fields. Some of the most promising areas of research include its use as an anti-inflammatory agent, its potential as an anti-cancer drug, and its ability to modulate the immune system.
Propiedades
Número CAS |
113774-72-4 |
|---|---|
Fórmula molecular |
C23H34O5 |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
(Z)-7-[(1R,2S,4R,5S,6S,7R)-7-[(E,3S)-3-hydroxy-3-(1-methylcyclohexyl)prop-1-enyl]-3,8-dioxatricyclo[3.2.1.02,4]octan-6-yl]hept-5-enoic acid |
InChI |
InChI=1S/C23H34O5/c1-23(13-7-4-8-14-23)17(24)12-11-16-15(9-5-2-3-6-10-18(25)26)19-21-22(28-21)20(16)27-19/h2,5,11-12,15-17,19-22,24H,3-4,6-10,13-14H2,1H3,(H,25,26)/b5-2-,12-11+/t15-,16+,17-,19-,20+,21+,22-/m0/s1 |
Clave InChI |
CWFUJHUAQKPVLZ-KOADJYQLSA-N |
SMILES isomérico |
CC1(CCCCC1)[C@H](/C=C/[C@@H]2[C@@H]([C@H]3[C@@H]4[C@H]([C@@H]2O3)O4)C/C=C\CCCC(=O)O)O |
SMILES |
CC1(CCCCC1)C(C=CC2C(C3C4C(C2O3)O4)CC=CCCCC(=O)O)O |
SMILES canónico |
CC1(CCCCC1)C(C=CC2C(C3C4C(C2O3)O4)CC=CCCCC(=O)O)O |
Sinónimos |
7-(5,6-epoxy-3-(3-cyclohexyl-3-hydroxy-3-methyl-1-propenyl)-7-oxabicyclo(2.2.1)-hept-2-yl)-5-heptenoic acid ECHMOHH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



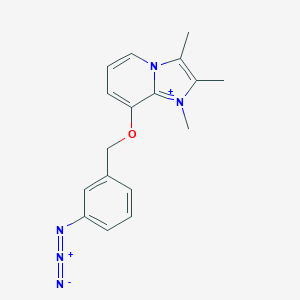
![N-Methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B54525.png)
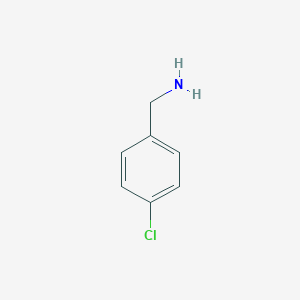

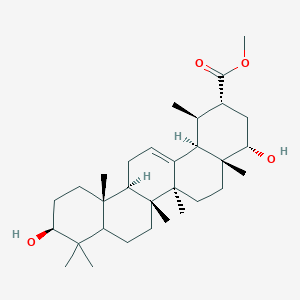
![1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one](/img/structure/B54531.png)
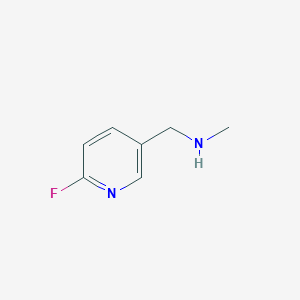
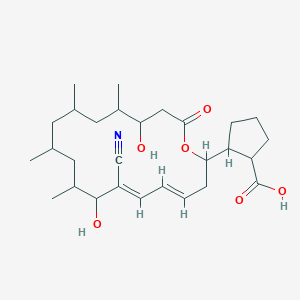
![5-[4-[2-[N-Methyl-N-(2-pyridinyl)amino]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B54537.png)
